REACTION_CXSMILES
|
[C:1](Cl)(=O)C.[CH3:5][C:6]1[C:7]2[CH:17]=[CH:16][CH:15]=[CH:14][C:8]=2[O:9][C:10]=1[C:11]([OH:13])=[O:12]>CO>[CH3:1][O:12][C:11]([C:10]1[O:9][C:8]2[CH:14]=[CH:15][CH:16]=[CH:17][C:7]=2[C:6]=1[CH3:5])=[O:13]
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Name
|
|
Quantity
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6.7 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC=1C2=C(OC1C(=O)O)C=CC=C2
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Name
|
ice
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the solution was stirred at RT for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled on an ice-bath under N2 atmosphere
|
Type
|
ADDITION
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Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 17 h under N2 atmosphere
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled on an ice-bath to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1OC2=C(C1C)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |